

3-Methoxycyclohexanone chemical structure and IUPAC name

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Compound of Interest

Compound Name: 3-Methoxycyclohexanone

Cat. No.: B095188

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An In-depth Technical Guide to **3-Methoxycyclohexanone** for Researchers

Core Compound Identification

IUPAC Name: 3-methoxycyclohexan-1-one^[1] Chemical Formula: C₇H₁₂O₂^[1] Chemical

Structure: The structure consists of a six-membered cyclohexane ring containing a ketone functional group (a carbonyl group at position 1) and a methoxy group (-OCH₃) at position 3.

Physicochemical and Spectroscopic Data

A summary of key quantitative data for **3-Methoxycyclohexanone** is presented below. This information is crucial for its identification, handling, and use in experimental settings.

Property	Value	Source(s)
Molecular Weight	128.17 g/mol	[1]
Exact Mass	128.08373 g/mol	[2][3]
CAS Number	17429-00-4	[1][2][3][4]
InChIKey	VYUKCVLHGXBZDF-UHFFFAOYSA-N	[1][2][3]
SMILES	<chem>COC1CC(=O)CCC1</chem>	[2][3]
GHS Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation)	[1]

Synthetic Protocol: A Two-Step Approach

3-Methoxycyclohexanone is a valuable intermediate in organic synthesis[4]. A common and effective method for its synthesis involves a two-step process starting from 3-methoxyphenol. The following protocol is based on a well-established analogous synthesis for the related isomer, 4-methoxycyclohexanone, which researchers can adapt for the 3-methoxy target.

The overall transformation involves the hydrogenation of the aromatic ring of 3-methoxyphenol, followed by the oxidation of the resulting alcohol intermediate.

Step 1: Hydrogenation of 3-Methoxyphenol

This initial step reduces the aromatic ring to a cyclohexane ring, yielding a crude mixture of 3-methoxycyclohexanol and some **3-methoxycyclohexanone**.

- Reactants and Reagents:
 - 3-Methoxyphenol (starting material)
 - Hydrogenation Catalyst (e.g., Rhodium on carbon, Rh/C)
 - Solvent (e.g., Methanol, Cyclohexane)

- Pressurized Hydrogen Gas (H₂)
- Procedure:
 - A high-pressure reactor is charged with 3-methoxyphenol, the chosen solvent, and the hydrogenation catalyst.
 - The vessel is sealed and purged with an inert gas (e.g., nitrogen or argon) before being pressurized with hydrogen gas.
 - The reaction mixture is heated and stirred vigorously. Reaction conditions for the analogous synthesis are typically in the range of 130-180°C and 4-7 kg/cm² of hydrogen pressure.
 - The reaction is monitored for hydrogen uptake to determine completion.
 - Upon completion, the reactor is cooled, depressurized, and the catalyst is removed by filtration.
 - The solvent is removed under reduced pressure to yield a crude product containing a mixture of 3-methoxycyclohexanol and **3-methoxycyclohexanone**.

Step 2: Oxidation of Crude Intermediate

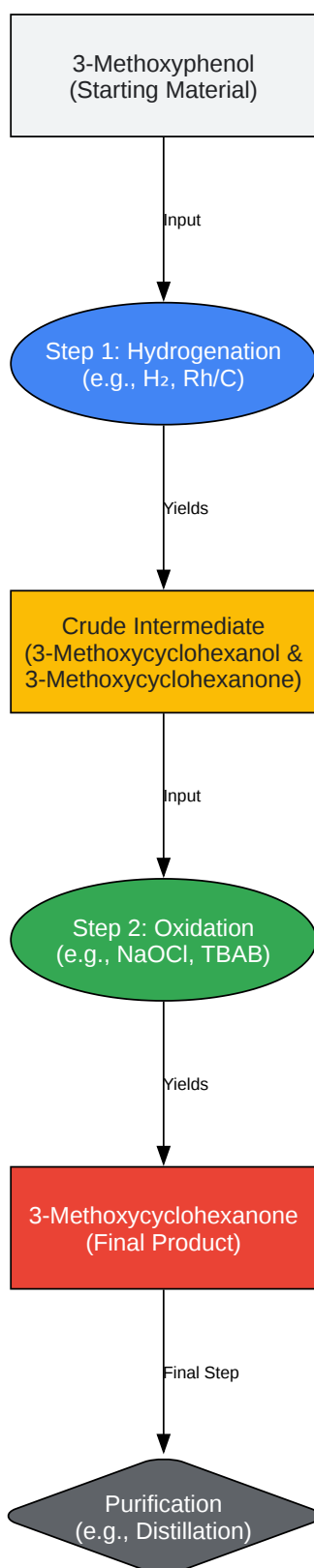
This step converts the 3-methoxycyclohexanol present in the crude mixture to the desired ketone, **3-methoxycyclohexanone**.

- Reactants and Reagents:
 - Crude product from Step 1
 - Oxidizing Agent (e.g., Sodium hypochlorite solution)
 - Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide, TBAB)
 - Solvent (e.g., Methylene dichloride, Toluene)
 - Acid for workup (e.g., Acetic acid, Hydrochloric acid)

- Procedure:
 - The crude product from the hydrogenation step is dissolved in a suitable organic solvent.
 - A phase transfer catalyst is added to facilitate the reaction between the organic-soluble substrate and the aqueous oxidizing agent.
 - The oxidizing agent (e.g., sodium hypochlorite) is added gradually to the stirred mixture, while maintaining the temperature, typically between 25-50°C.
 - The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
 - Once the oxidation is complete, the reaction is quenched and the organic layer is separated.
 - The aqueous layer is extracted with the organic solvent to recover any remaining product.
 - The combined organic layers are washed, dried, and the solvent is evaporated.
 - The final product, **3-Methoxycyclohexanone**, is purified using vacuum distillation or column chromatography.

Visualization of Synthetic Workflow

The following diagram illustrates the logical flow of the two-step synthesis of **3-Methoxycyclohexanone** from its precursor, 3-methoxyphenol.



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Caption: Synthetic pathway for **3-Methoxycyclohexanone**.

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